N-[2-(2-methoxyphenyl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-methoxyphenyl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyphenethylamine, 1H-pyrrole, and 2-bromo-1,3-thiazole.
Step 1 Formation of Intermediate: The initial step involves the reaction of 2-methoxyphenethylamine with 2-bromo-1,3-thiazole in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). This forms an intermediate compound, 2-[2-(2-methoxyphenyl)ethyl]-1,3-thiazole.
Step 2 Pyrrole Introduction: The intermediate is then reacted with 1H-pyrrole under acidic conditions, typically using hydrochloric acid in ethanol, to introduce the pyrrole moiety.
Step 3 Acetamide Formation: Finally, the compound undergoes acylation with chloroacetyl chloride in the presence of a base such as triethylamine to form the desired N-[2-(2-methoxyphenyl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and scalability.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and thiazole rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the acetamide group using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in acetic acid for bromination.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced amide to amine.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Ligand Design: Employed in the design of ligands for coordination chemistry.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to biological substrates.
Receptor Binding: Studied for its ability to bind to specific receptors in biological systems.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Industry
Material Science: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-[2-(2-m
Properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-23-16-7-3-2-6-14(16)8-9-19-17(22)12-15-13-24-18(20-15)21-10-4-5-11-21/h2-7,10-11,13H,8-9,12H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVVJSWCTAQROJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CC2=CSC(=N2)N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.